molecular formula C47H51NO14 B045945 Paclitaxel Photodegradant CAS No. 146139-03-9

Paclitaxel Photodegradant

Número de catálogo: B045945
Número CAS: 146139-03-9
Peso molecular: 853.9 g/mol
Clave InChI: DVCCAPSSSZMPLX-JAUDPLDNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Paclitaxel Photodegradant, also known as this compound, is a useful research compound. Its molecular formula is C47H51NO14 and its molecular weight is 853.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Localized Drug Delivery for Cancer Treatment

  • Microparticles for Local Delivery : A study by Xie, Marijnissen, and Wang (2006) developed biodegradable polymeric particles using electrohydrodynamic atomization for the sustained delivery of Paclitaxel to treat C6 glioma in vitro. This method showed potential for local drug delivery to treat malignant glioma, indicating that encapsulated Paclitaxel could retain its biological function and inhibit glioma cells more effectively than the conventional formulation Xie, J., Marijnissen, J., & Wang, C.-H. (2006).

Nanoparticle-Based Drug Delivery Systems

  • Nanospheres for Clinical Administration : Feng, Huang, and Mu (2000) investigated the use of FDA-approved biodegradable polymers for fabricating paclitaxel-loaded nanospheres. These nanospheres could potentially eliminate side effects caused by traditional excipients and offer controlled drug release over months, highlighting a shift towards safer and more effective chemotherapy options Feng, S., Huang, G., & Mu, L. (2000).

  • Nanoparticles for Targeted Delivery : Another approach by Feng, Mu, Win, and Huang (2004) involved the fabrication of nanoparticles using biodegradable polymers with natural emulsifiers for the delivery of Paclitaxel. This method aimed at high drug encapsulation efficiency, controlled release, and increased cellular uptake, potentially improving the quality of life for patients through personalized chemotherapy Feng, S., Mu, L., Win, K. Y., & Huang, G. (2004).

Synergistic Chemo-radioisotope Therapy

  • Combined Chemo-radioisotope Therapy : Tian et al. (2017) developed biocompatible/biodegradable nanoparticles using Paclitaxel to induce human serum albumin self-assembly pre-labeled with radionuclide I-131. This novel approach for combined chemotherapy and radioisotope therapy showed prolonged circulation time, high tumor-specific uptake, and enhanced therapeutic efficacy due to modulated tumor microenvironment Tian, L., Chen, Q., Yi, X., Wang, G., Chen, J., Ning, P., Yang, K., & Liu, Z. (2017).

Enhanced Drug Delivery and Efficacy

  • Paclitaxel Drug Delivery Systems Review : Zhang, Mei, and Feng (2013) provided a comprehensive review of various Paclitaxel delivery systems, such as nanoparticles, micelles, and liposomes, which have been developed to enhance its solubility, permeability, and stability. This review underscores the potential of pharmaceutical nanotechnology to solve drug formulation and delivery challenges, aiming for increased therapeutic effects and reduced side effects Zhang, Z., Mei, L., & Feng, S. (2013).

Mecanismo De Acción

Target of Action

Paclitaxel Photodegradant, also known as 3H-4,7a-Methanocyclohept[3,3a]indeno[5,4-b]oxete Benzenepropanoic Acid Derivative, is an analogue of Paclitaxel . The primary target of Paclitaxel is the microtubule, a component of the cell’s cytoskeleton . Microtubules play a crucial role in cell division, and by interacting with these structures, Paclitaxel can inhibit cell proliferation .

Mode of Action

Paclitaxel and its photodegradant work by hyper-stabilizing the structure of microtubules . Unlike other drugs that prevent the polymerization of microtubules, Paclitaxel and its photodegradant enhance their stability, which disrupts the cell’s ability to use its cytoskeleton in a flexible manner . This interaction leads to cell-cycle arrest and ultimately cell death .

Biochemical Pathways

The biochemical pathway affected by Paclitaxel involves the dynamics of microtubule assembly and disassembly . By stabilizing microtubules, Paclitaxel prevents their breakdown, disrupting the normal cell cycle and inhibiting cell division . This has downstream effects on tumor growth, as it prevents the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of Paclitaxel have been widely studied . The most widely used dose of Paclitaxel, 175 mg/m^2 given as a 3-hour infusion, leads to a median maximum concentration (C_max) of 5.1 µmol/L, clearance (CL) of 12.0 L/h/m^2, and time of plasma concentration above 0.05 µmol/L of 23.8 hours . .

Result of Action

The result of the action of Paclitaxel and its photodegradant is the inhibition of cell division, leading to cell death . This is particularly effective in cancer cells, which divide rapidly and uncontrollably. Therefore, these compounds are used in the treatment of various cancers, including ovarian, breast, and lung cancer .

Action Environment

The action of Paclitaxel can be influenced by various environmental factors. For instance, it has been found that Paclitaxel can reprogram tumor-associated macrophages to an M1-like phenotype via TLR4, which might contribute to the antitumor effect of Paclitaxel . Furthermore, exposure to high-intensity light can lead to the formation of a number of degradants of Paclitaxel . .

Safety and Hazards

Paclitaxel Photodegradant may have similar safety and hazards as Paclitaxel. Paclitaxel is suspected of causing cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and is very toxic to aquatic life .

Direcciones Futuras

Nanomedicine of paclitaxel has extended its use in the efficient management of cancer . The properties and applications of paclitaxel nanomedicine are highlighted and several types of paclitaxel nanomedicine systems are discussed . The current challenges and future perspectives are also reviewed .

Análisis Bioquímico

Biochemical Properties

Paclitaxel is metabolized in the human liver by cytochrome P450 to two structural isomers The 3H-4,7a-Methanocyclohept[3,3a]indeno[5,4-b]oxete Benzenepropanoic Acid Derivative, as a photodegradant of Paclitaxel, may interact with similar enzymes and proteins

Cellular Effects

Paclitaxel has been shown to induce multiple kinds of cell death in cancers As a photodegradant of Paclitaxel, the 3H-4,7a-Methanocyclohept[3,3a]indeno[5,4-b]oxete Benzenepropanoic Acid Derivative may share similar cellular effects

Molecular Mechanism

Paclitaxel is known to suppress the proliferation of cancer cells by inducing cell cycle arrest and induction of mitotic catastrophe The molecular mechanism of the 3H-4,7a-Methanocyclohept[3,3a]indeno[5,4-b]oxete Benzenepropanoic Acid Derivative, as a photodegradant of Paclitaxel, may involve similar pathways

Temporal Effects in Laboratory Settings

It is known that Paclitaxel and its derivatives are effective against various cancer cell lines .

Dosage Effects in Animal Models

It is known that Paclitaxel has shown significant reduction in tumor diameter in animal models .

Metabolic Pathways

It is known that Paclitaxel is metabolized in the human liver by cytochrome P450 to two structural isomers .

Transport and Distribution

It is known that Paclitaxel elimination is regulated by a wide array of genes involved in metabolism and extracellular transport .

Subcellular Localization

It is known that Paclitaxel treatment can lead to the disassembly of the labeled microtubules and localization of the signals to perinuclear compartments, which are determined to be lysosomes .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Paclitaxel Photodegradant involves the modification of the Paclitaxel molecule through a series of chemical reactions.", "Starting Materials": [ "Paclitaxel", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Paclitaxel is dissolved in methanol", "Sodium hydroxide is added to the solution to form a stable salt", "The solution is then exposed to light for a specific period of time to induce photodegradation", "The resulting solution is then acidified using hydrochloric acid", "The mixture is extracted with ethyl acetate to isolate the photodegradant", "The photodegradant is then purified using various chromatography techniques", "The final product is Paclitaxel Photodegradant" ] }

Número CAS

146139-03-9

Fórmula molecular

C47H51NO14

Peso molecular

853.9 g/mol

Nombre IUPAC

[(2R,4S,5S,7R,10S,12S,15S,16S)-2,10-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate

InChI

InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54)/t25-,31+,32+,33-,34?,35-,37+,41-,43+,44?,45+,46?,47?/m1/s1

Clave InChI

DVCCAPSSSZMPLX-JAUDPLDNSA-N

SMILES isomérico

C[C@@H]1[C@H](CC2([C@H](C34C1(C2(C)C)[C@H](C(=O)[C@@]3([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)[C@@H](C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O

SMILES

CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O

SMILES canónico

CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O

Sinónimos

(1S,2S,4S,5S,6R,7aS,8S,9aR,11aS)-4-(((2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-1-(benzoyloxy)-2,8-dihydroxy-5,7a,12,12-tetramethyl-7-oxododecahydro-1H-2,5a-methanocyclohepta[3,3a]indeno[5,4-b]oxete-6,11a-diyl Diacetate;  3H-4,7a-Methanocycl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.